molecular formula C20H22 B1617941 1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene CAS No. 92387-50-3

1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene

Cat. No.: B1617941
CAS No.: 92387-50-3
M. Wt: 262.4 g/mol
InChI Key: NLKFJXJXBCJCHI-UHFFFAOYSA-N
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Description

1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H22 It is a hydrogenated derivative of benzo[e]pyrene, characterized by the addition of hydrogen atoms to the aromatic rings, resulting in a decahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene typically involves the hydrogenation of benzo[e]pyrene. The process can be carried out using catalytic hydrogenation, where benzo[e]pyrene is exposed to hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:

Benzo[e]pyrene+5H2Pd/CThis compound\text{Benzo[e]pyrene} + 5H_2 \xrightarrow{\text{Pd/C}} \text{this compound} Benzo[e]pyrene+5H2​Pd/C​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further hydrogenation can lead to the formation of fully saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: Hydrogen gas in the presence of a catalyst like Pd/C.

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and properties of hydrogenated PAHs.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene involves its interaction with cellular components, leading to various biological effects. The compound can bind to DNA, proteins, and enzymes, potentially causing changes in gene expression, protein function, and cellular signaling pathways. These interactions can result in anti-cancer, anti-inflammatory, or other therapeutic effects, depending on the specific molecular targets and pathways involved.

Comparison with Similar Compounds

1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene can be compared with other hydrogenated PAHs, such as:

  • 1,2,3,4,5,6,7,8-Octahydrobenzo[e]pyrene
  • 1,2,3,4,5,6,7,8,9,10-Decahydrobenzo[a]pyrene
  • 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrobenzo[e]pyrene

These compounds share similar structural features but differ in the degree of hydrogenation and the position of hydrogen atoms. The unique structure of this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,2,3,6,7,8,9,10,11,12-decahydrobenzo[e]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKFJXJXBCJCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3CCCC4=C3C5=C(CCCC5=C2C1)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238988
Record name Benzo(e)pyrene, 1,2,3,6,7,8,9,10,11,12-decahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92387-50-3
Record name Benzo(e)pyrene, 1,2,3,6,7,8,9,10,11,12-decahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092387503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(e)pyrene, 1,2,3,6,7,8,9,10,11,12-decahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene
Reactant of Route 2
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene
Reactant of Route 3
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene
Reactant of Route 4
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene
Reactant of Route 5
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene
Reactant of Route 6
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene

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